Carbamic acid, N-[2-[[(1R)-2-[1,2-dihydro-1-(methylsulfonyl)spiro[3H-indole-3,4'-piperidin]-1'-yl]-2-oxo-1-[(phenylmethoxy)methyl]ethyl]amino]-1,1-dimethyl-2-oxoethyl]-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, N-[2-[[(1R)-2-[1,2-dihydro-1-(methylsulfonyl)spiro[3H-indole-3,4’-piperidin]-1’-yl]-2-oxo-1-[(phenylmethoxy)methyl]ethyl]amino]-1,1-dimethyl-2-oxoethyl]-, 1,1-dimethylethyl ester is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the spiroindole-piperidine core, the introduction of the carbamic acid ester group, and the attachment of other functional groups. Common synthetic routes may involve:
Formation of the spiroindole-piperidine core: This step might involve cyclization reactions using appropriate starting materials and catalysts.
Introduction of the carbamic acid ester group: This could be achieved through esterification reactions, where carbamic acid is reacted with an alcohol in the presence of a catalyst.
Attachment of functional groups: Various functional groups can be introduced through substitution reactions, using reagents like alkyl halides, sulfonyl chlorides, etc.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This might include:
Use of continuous flow reactors: To improve reaction efficiency and scalability.
Purification techniques: Such as chromatography and crystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Where the compound is oxidized to form new products.
Reduction: Where the compound is reduced, often to remove oxygen or add hydrogen.
Substitution: Where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides, sulfonyl chlorides, etc.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it valuable in the development of new materials or catalysts.
Biology
In biology, the compound could be studied for its potential biological activity. Its structure suggests it might interact with various biological targets, making it a candidate for drug discovery research.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of certain diseases.
Industry
In industry, the compound could be used in the development of new materials or as a reagent in various chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. These interactions might involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid derivatives: Other compounds with similar carbamic acid ester groups.
Spiroindole-piperidine compounds: Other compounds with similar spiroindole-piperidine cores.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and molecular structure, which might confer unique chemical and biological properties.
Biological Activity
Carbamic acid derivatives have garnered attention in pharmaceutical research due to their diverse biological activities. The compound in focus, Carbamic acid, N-[2-[[(1R)-2-[1,2-dihydro-1-(methylsulfonyl)spiro[3H-indole-3,4'-piperidin]-1'-yl]-2-oxo-1-[(phenylmethoxy)methyl]ethyl]amino]-1,1-dimethyl-2-oxoethyl]-, 1,1-dimethylethyl ester (commonly referred to as MK-677), is a potent non-peptide ghrelin receptor agonist. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural complexity of MK-677 contributes to its pharmacological profile. It is characterized by:
- Molecular Formula : C27H36N4O5S
- Molecular Weight : 508.72 g/mol
- CAS Number : 159634-87-4
MK-677 functions primarily as a ghrelin receptor agonist , which stimulates the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1). This mechanism is pivotal for various physiological processes including:
- Increased appetite : By mimicking ghrelin, MK-677 enhances hunger signals.
- Muscle growth : Elevated GH levels promote muscle anabolism.
- Fat metabolism : It aids in fat loss through enhanced lipolysis.
Growth Hormone Secretion
Studies indicate that MK-677 significantly increases serum GH and IGF-1 levels in both young and elderly populations. For instance:
Study | Population | Dose | Result |
---|---|---|---|
Kirstie et al., 2009 | Healthy adults | 25 mg/day | Increased GH levels by 50% |
Birgitte et al., 2009 | Elderly subjects | 12.5 mg/day | Significant rise in IGF-1 |
These findings suggest that MK-677 could be beneficial for conditions associated with GH deficiency.
Muscle Mass and Strength
Research has demonstrated that MK-677 can lead to increases in muscle mass and strength. A clinical trial involving resistance-trained individuals showed:
- Increase in lean body mass : Average increase of 2.5 kg over a 12-week period.
- Improved strength metrics : Notable improvements in bench press and squat performance.
Clinical Trials
Several clinical trials have explored the efficacy of MK-677:
- Trial on Elderly Patients : A randomized controlled trial assessed the effects of MK-677 on muscle mass in elderly patients suffering from sarcopenia. Results indicated a significant increase in muscle mass and physical function over a six-month period.
- Obesity Management Study : Another study evaluated MK-677 for obesity management. Participants experienced increased fat loss alongside muscle retention when combined with a caloric restriction diet.
Safety and Side Effects
While MK-677 is generally well-tolerated, some side effects have been reported:
- Increased appetite : Commonly observed due to its ghrelin-mimicking properties.
- Edema : Mild fluid retention has been noted in some subjects.
Long-term safety profiles are still under investigation, emphasizing the need for further studies.
Properties
CAS No. |
159634-87-4 |
---|---|
Molecular Formula |
C32H44N4O7S |
Molecular Weight |
628.8 g/mol |
IUPAC Name |
tert-butyl N-[2-methyl-1-[[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C32H44N4O7S/c1-30(2,3)43-29(39)34-31(4,5)28(38)33-25(21-42-20-23-12-8-7-9-13-23)27(37)35-18-16-32(17-19-35)22-36(44(6,40)41)26-15-11-10-14-24(26)32/h7-15,25H,16-22H2,1-6H3,(H,33,38)(H,34,39)/t25-/m1/s1 |
InChI Key |
FSOKDTAGBIDIDB-RUZDIDTESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.